molecular formula C10H11BrFN B1524199 2-(4-Bromo-3-fluorophenyl)pyrrolidine CAS No. 1175528-91-2

2-(4-Bromo-3-fluorophenyl)pyrrolidine

Cat. No. B1524199
M. Wt: 244.1 g/mol
InChI Key: YYYARIDAUPMDGY-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.10 . It’s a research-use-only product .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-3-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring with bromo and fluoro substituents .

Scientific Research Applications

Fluorescent Chemosensors

Research by (Maity et al., 2018) demonstrates the synthesis of new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores. These compounds, including variants of pyrrolidine, have been shown to be highly selective for Fe3+/Fe2+ cations and can be used in imaging Fe3+ in living HepG2 cells, indicating their potential in cellular imaging applications.

Selective Chemosensors

In the work by (Maity & Govindaraju, 2010), a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+), showcasing its application in detecting specific ions.

pH and Chemosenors

A study by (Yang et al., 2013) involves a heteroatom-containing organic fluorophore that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). This property makes it a valuable fluorescent pH sensor in both solution and solid state, as well as for detecting acidic and basic organic vapors.

Reactivity and Molecular Dynamics

Research conducted by (Murthy et al., 2017) focuses on the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This study emphasizes the molecule's stability, charge transfer, and hyper-conjugative interactions, which are critical for understanding its reactivity and potential applications in non-linear optics and drug development.

properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYARIDAUPMDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-fluorophenyl)pyrrolidine

CAS RN

1175528-91-2
Record name 2-(4-bromo-3-fluorophenyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-(4-bromo-3-fluorophenyl)-3,4-dihydro-2H-pyrrole ((12.7 g, 52.7 mmol) in 360 mL methanol was added NaBH3CN (6.6 g, 105 mmol) at 0° C. The resulting solution was adjusted to pH=6 with acetic acid. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with 2 N HCl and the methanol was removed by evaporation. The residue was diluted with water, the aqueous phase adjusted to pH=10 with NaOH, extracted with ethyl acetate, dried by Na2SO4, concentrated and the residue was purified by chromatography on silica gel to give 2-(4-bromo-3-fluorophenyl)pyrrolidine as a yellow solid (12.5 g, yield 98%). LC-MS (ESI) m/z: 244 (M+1)+.
Name
5-(4-bromo-3-fluorophenyl)-3,4-dihydro-2H-pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-3-fluorophenyl)pyrrolidine
Reactant of Route 2
2-(4-Bromo-3-fluorophenyl)pyrrolidine
Reactant of Route 3
2-(4-Bromo-3-fluorophenyl)pyrrolidine
Reactant of Route 4
2-(4-Bromo-3-fluorophenyl)pyrrolidine
Reactant of Route 5
2-(4-Bromo-3-fluorophenyl)pyrrolidine
Reactant of Route 6
2-(4-Bromo-3-fluorophenyl)pyrrolidine

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